molecular formula C20H15BrN2O4S2 B11655011 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide

Cat. No.: B11655011
M. Wt: 491.4 g/mol
InChI Key: XMJXKHRGVOUMHN-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure reveals intriguing features. Let’s break it down:

    Chemical Formula: CHNOS

    IUPAC Name: (5Z)-3-(1,3-benzodioxol-5-ylmethylidene)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

The compound’s backbone consists of a thiazolidinone ring, with a benzodioxole moiety and a phenyl group attached. It’s a hybrid of various functional groups, making it intriguing for both synthetic chemists and researchers.

Preparation Methods

    Condensation Reaction:

Industrial Production: Unfortunately, industrial-scale synthesis details remain elusive. custom synthesis labs might explore similar strategies.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The α,β-unsaturated ketone could undergo oxidation.

    Substitution: The bromine atom is susceptible to nucleophilic substitution.

    Reduction: Reduction of the carbonyl group or the double bond is feasible.

Common Reagents:
  • Thiosemicarbazide
  • Bromine sources (e.g., N-bromosuccinimide)
  • Reducing agents (e.g., sodium borohydride)
Major Products:
  • The desired compound itself.
  • Byproducts from side reactions.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Building blocks for novel molecules.

    Medicinal Chemistry: Potential drug candidates.

Biology and Medicine: Industry:

    Pharmaceuticals: Drug development.

    Agrochemicals: Pesticides, herbicides.

Mechanism of Action

The compound’s mechanism likely involves interactions with cellular targets. Further studies are needed to elucidate this.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to related structures:

Properties

Molecular Formula

C20H15BrN2O4S2

Molecular Weight

491.4 g/mol

IUPAC Name

3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-bromophenyl)propanamide

InChI

InChI=1S/C20H15BrN2O4S2/c21-13-2-4-14(5-3-13)22-18(24)7-8-23-19(25)17(29-20(23)28)10-12-1-6-15-16(9-12)27-11-26-15/h1-6,9-10H,7-8,11H2,(H,22,24)/b17-10-

InChI Key

XMJXKHRGVOUMHN-YVLHZVERSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CCC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.